molecular formula C10H8ClFO B012579 (4-Chlorophenyl)(1-fluorocyclopropyl)methanone CAS No. 103543-60-8

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Cat. No. B012579
M. Wt: 198.62 g/mol
InChI Key: JNAIPRZVBAOLMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone involves efficient, high-yield processes. One method reported involves the reaction of different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB, leading to phenyl cyclopropyl methanones which are further reduced to respective alcohols or methylenes (Dwivedi et al., 2005). Another approach involves acylation and cyclization with 4-chlorobutyryl chloride and chlorobenzene, resulting in a "one-pot" reaction yield of 70.6% (Gao Xue-yan, 2011).

Molecular Structure Analysis

The molecular structure of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone and related compounds has been elucidated through various spectroscopic and analytical techniques, including X-ray crystallography. These studies have provided insight into the effect of chlorine substitution and the presence of halogen bonds in the solid-state structures of these compounds (Hassanain et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone towards various nucleophiles has been documented. For instance, benzo[b]thiophene sulfoxide derivatives undergo Michael-type nucleophilic addition, demonstrating the versatility of these compounds in synthetic chemistry (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone derivatives, such as melting points, boiling points, and solubilities, are critical for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are essential for understanding the behavior of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone in different chemical environments. The introduction of fluorine atoms into organic compounds, for instance, can significantly affect their chemical properties, enhancing their reactivity and stability (Woydziak et al., 2012).

Scientific Research Applications

Methanotrophs and Methane Utilization

Methanotrophs, bacteria that use methane as their sole carbon source, have various biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable compounds like methanol and formaldehyde. These bacteria can also be genetically engineered to produce new compounds, demonstrating the potential for utilizing methane, a component structurally related to cyclopropyl groups, in creating value from gas resources (Strong, Xie, & Clarke, 2015).

Chlorophenols in the Environment

Chlorophenols, compounds related to the chlorophenyl group in "(4-Chlorophenyl)(1-fluorocyclopropyl)methanone," are studied for their environmental impact, including their moderate to high persistence and potential toxic effects on aquatic life. These studies suggest a need for understanding the environmental behavior and degradation pathways of chlorophenyl-related compounds (Krijgsheld & Gen, 1986).

Biodegradation and Environmental Remediation

Research on chlorophenols has also focused on their biodegradation using zero-valent iron and bimetal systems, highlighting the potential for remediation technologies to address contamination by chlorophenyl compounds. These studies provide a foundation for developing methods to degrade or remediate environments contaminated with structurally related compounds (Gunawardana, Singhal, & Swedlund, 2011).

Antioxidant Properties of Chromones

Chromones, compounds structurally distinct but related in the broader context of cyclopropyl and phenyl functionalities, exhibit significant antioxidant properties, suggesting potential for pharmaceutical or nutraceutical applications. This area of research may offer insights into the design and application of molecules with similar functionalities for health-related benefits (Yadav, Parshad, Manchanda, & Sharma, 2014).

Safety And Hazards



  • (4-Chlorophenyl)(1-fluorocyclopropyl)methanone should be handled with care due to its potential toxicity and reactivity.

  • Use appropriate protective equipment (gloves, goggles) when working with the compound.

  • Dispose of waste following proper guidelines.




  • Future Directions



    • Further research could explore its pharmacological properties, potential applications in drug discovery, and modifications for improved reactivity.

    • Investigate its interactions with biological targets and evaluate its biological activity.




    properties

    IUPAC Name

    (4-chlorophenyl)-(1-fluorocyclopropyl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H8ClFO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JNAIPRZVBAOLMT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1(C(=O)C2=CC=C(C=C2)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H8ClFO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30474078
    Record name (4-Chlorophenyl)(1-fluorocyclopropyl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30474078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    198.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

    CAS RN

    103543-60-8
    Record name (4-Chlorophenyl)(1-fluorocyclopropyl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30474078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    2000 g (34.5 mol) of potassium fluoride are introduced into 7 liters of diethylene glycol, and the mixture is treated with 500 ml of toluene at room temperature. The toluene is distilled off at 150° C., and the mixture is then allowed to cool to 100° C., and 1500 g (5 mol) of 4-chloro-phenyl 1-bromo-3-chloro-n-propyl ketone are added in portions in the course of 15 minutes. The reaction mixture is heated for 4 hours at 150° C. and then cooled and poured into 10 liters of water. The resulting mixture is extracted five times with 2 liters of toluene per extraction, and the combined organic phases are washed with water, dried over magnesium sulphate and concentrated by stripping off the solvent under reduced pressure. The residue which remains is distilled under a high vacuum, and the distillate collected is subjected to fractional distillation under a high vacuum, using a spinning band column. In this manner, 100 g (10% of theory) of 1-fluoro-cyclopropyl 4-chlorophenyl ketone are obtained in the form of a liquid of boiling point 70°-76° C. at 0.03 mbar.
    Quantity
    2000 g
    Type
    reactant
    Reaction Step One
    Quantity
    7 L
    Type
    reactant
    Reaction Step One
    Quantity
    500 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    1500 g
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    10 L
    Type
    solvent
    Reaction Step Four

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